molecular formula C5H6N2O B12620737 3-Methylidene-3,4-dihydropyrazin-2(1H)-one CAS No. 922179-91-7

3-Methylidene-3,4-dihydropyrazin-2(1H)-one

Cat. No.: B12620737
CAS No.: 922179-91-7
M. Wt: 110.11 g/mol
InChI Key: FETGIGAOYJEBAI-UHFFFAOYSA-N
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Description

3-Methylidene-3,4-dihydropyrazin-2(1H)-one is an organic compound belonging to the pyrazinone family This compound is characterized by a pyrazinone ring with a methylidene group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-3,4-dihydropyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with formaldehyde and a suitable base, such as sodium hydroxide, to form the desired compound. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-3,4-dihydropyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.

    Reduction: 3-Methyl-3,4-dihydropyrazin-2(1H)-one.

    Substitution: Various substituted pyrazinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methylidene-3,4-dihydropyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylidene-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3,4-dihydropyrazin-2(1H)-one: Similar structure but with a methyl group instead of a methylidene group.

    2-Methylidene-3,4-dihydropyrazin-2(1H)-one: Methylidene group attached to the second carbon atom.

    3,4-Dihydropyrazin-2(1H)-one: Lacks the methylidene group.

Uniqueness

3-Methylidene-3,4-dihydropyrazin-2(1H)-one is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

922179-91-7

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

3-methylidene-1,4-dihydropyrazin-2-one

InChI

InChI=1S/C5H6N2O/c1-4-5(8)7-3-2-6-4/h2-3,6H,1H2,(H,7,8)

InChI Key

FETGIGAOYJEBAI-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)NC=CN1

Origin of Product

United States

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